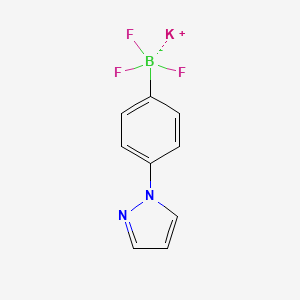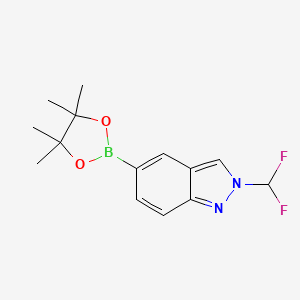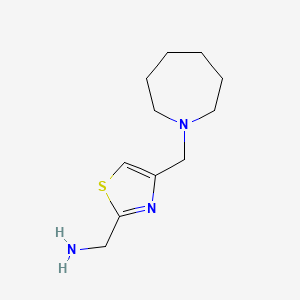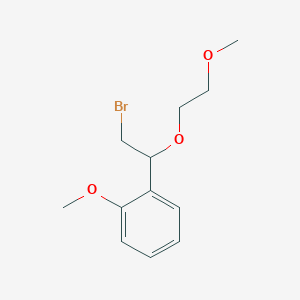
Potassium (4-(1H-pyrazol-1-yl)phenyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro[4-(1H-pyrazol-1-yl)phenyl]boranuide is a boron-based compound that has garnered attention in scientific research due to its unique chemical properties and potential applications in various fields. This compound features a trifluoroborate group attached to a phenyl ring substituted with a pyrazolyl group, making it a valuable reagent in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro[4-(1H-pyrazol-1-yl)phenyl]boranuide typically involves the reaction of 4-(1H-pyrazol-1-yl)phenylboronic acid with potassium fluoride and trifluoromethanesulfonic acid under controlled conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound can be produced through a continuous flow process, where the reactants are fed into a reactor system that maintains optimal reaction conditions. This method ensures high purity and yield of the final product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: Potassium trifluoro[4-(1H-pyrazol-1-yl)phenyl]boranuide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phenylboronic acid derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding boronic acid.
Substitution: The trifluoroborate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Phenylboronic acid derivatives.
Reduction: Boronic acids.
Substitution: Various substituted boronic acids and boronate esters.
Scientific Research Applications
Potassium trifluoro[4-(1H-pyrazol-1-yl)phenyl]boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound can be used as a fluorescent probe for imaging biological systems due to its unique photophysical properties.
Industry: The compound is used in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism by which potassium trifluoro[4-(1H-pyrazol-1-yl)phenyl]boranuide exerts its effects involves its interaction with molecular targets and pathways. The trifluoroborate group enhances the electrophilicity of the boron atom, facilitating its participation in various chemical reactions. The pyrazolyl group can act as a ligand, forming complexes with transition metals, which are useful in catalysis.
Comparison with Similar Compounds
Potassium trifluoro[(1H-pyrazol-1-yl)methyl]boranuide: Similar structure but with a methyl group instead of a phenyl group.
Potassium trifluoro(1-methyl-1H-pyrazol-4-yl)borate: Similar structure but with a methyl group on the pyrazolyl ring.
Potassium trifluoro(1H-pyrazol-4-yl)borate: Similar structure but without the phenyl group.
Uniqueness: Potassium trifluoro[4-(1H-pyrazol-1-yl)phenyl]boranuide is unique due to its phenyl group, which provides additional stability and reactivity compared to its counterparts. This makes it particularly useful in organic synthesis and catalysis.
Properties
Molecular Formula |
C9H7BF3KN2 |
|---|---|
Molecular Weight |
250.07 g/mol |
IUPAC Name |
potassium;trifluoro-(4-pyrazol-1-ylphenyl)boranuide |
InChI |
InChI=1S/C9H7BF3N2.K/c11-10(12,13)8-2-4-9(5-3-8)15-7-1-6-14-15;/h1-7H;/q-1;+1 |
InChI Key |
GABJTWQZPOFYSP-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=C(C=C1)N2C=CC=N2)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Azaspiro[2.5]octan-6-amine](/img/structure/B15302371.png)




![2-{[(Benzyloxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B15302401.png)

![3-[4-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B15302416.png)

![1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B15302431.png)
